3-(1,3-Thiazol-2-yloxy)pyrrolidin-2-one
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Overview
Description
3-(1,3-Thiazol-2-yloxy)pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a thiazol-2-yloxy group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis .
Mechanism of Action
Pyrrolidin-2-ones
are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities . They are routinely used as versatile synthons in organic synthesis due to their inherently rich reactivity . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Thiazoles
, on the other hand, are important heterocycles in the world of chemistry. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Preparation Methods
The synthesis of 3-(1,3-Thiazol-2-yloxy)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of N-substituted piperidines with thiazole derivatives. The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(1,3-Thiazol-2-yloxy)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The thiazole ring and pyrrolidin-2-one ring can undergo substitution reactions with various reagents, leading to the formation of new compounds with potentially different biological activities
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1,3-Thiazol-2-yloxy)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anticonvulsant activity.
Organic Synthesis: It serves as a versatile synthon in organic synthesis due to its rich reactivity and ability to form various derivatives.
Biological Studies: The compound is used in studies to understand its interaction with biological systems, including its effects on biochemical pathways and receptors.
Comparison with Similar Compounds
3-(1,3-Thiazol-2-yloxy)pyrrolidin-2-one can be compared with other similar compounds such as:
Pyrrolidin-2-ones: These compounds share the pyrrolidin-2-one core structure but differ in their substituents, leading to variations in their biological activities.
Thiazole Derivatives: Compounds containing the thiazole ring exhibit diverse biological activities, and the presence of the thiazole moiety in this compound contributes to its unique properties.
The uniqueness of this compound lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit significant biological activities.
Properties
IUPAC Name |
3-(1,3-thiazol-2-yloxy)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c10-6-5(1-2-8-6)11-7-9-3-4-12-7/h3-5H,1-2H2,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPONJOGEXWUNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1OC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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